Summary of the application: Betaxolol is used in the study of polymorphs, which are different solid phases of a substance.
Methods of application: The solid-state structure of a new crystalline phase of betaxolol (BE_IV) was obtained from single-crystal X-ray diffraction data.
Results or outcomes: The molecular and crystal arrangements of betaxolol in BE_IV were further investigated by molecular modelling, Cambridge Structural Database (CSD) surveys, and Hirshfeld surface analysis.
Summary of the application: Betaxolol is used in the chemo-enzymatic synthesis of enantiopure β-antagonist
Results or outcomes: The racemic chlorohydrin was esterified with vinyl acetate catalyzed by lipase B from Candida antarctica, yielding (S)-betaxolol in 99% enantiomeric excess
Summary of the application: Betaxolol is used to treat hypertension
Methods of application: Betaxolol is ingested orally alone or with other medications for the management of essential hypertension.
Results or outcomes: Betaxolol, being a cardioselective beta blocker, targets beta-1 adrenergic receptors found in the cardiac muscle, leading to a decrease in blood pressure.
Summary of the application: Betaxolol is used topically as an anti-glaucoma agent
Methods of application: Betaxolol is applied topically to the eye to treat primary open angle glaucoma (POAG) and optical hypertension.
Results or outcomes: Betaxolol effectively prevents the increase of intracellular calcium, which leads to increased production of the aqueous humor, thereby reducing intraocular pressure
Summary of the application: Betaxolol is used in the treatment of portal hypertension cirrhosis.
Summary of the application: Betaxolol is used in the study of bioavailability.
Methods of application: The absolute bioavailability and dose proportionality of betaxolol were studied in 12 healthy male subjects using a four-way crossover Latin Square design.
Results or outcomes: Betaxolol has a long half-life (13-20 h) and high and consistent bioavailability (70-90%), and its disposition is independent of the size of the administered dose.
Summary of the application: Betaxolol is used in the study of ischemia-induced reduction in electroretinogram (ERG) b-wave.
Summary of the application: Betaxolol is used to treat arrhythmias.
Methods of application: Betaxolol is ingested orally alone or with other medications for the management of arrhythmias.
Summary of the application: Betaxolol is used to treat coronary heart disease.
Methods of application: Betaxolol is ingested orally alone or with other medications for the management of coronary heart disease.
Summary of the application: Betaxolol is used to reduce non-fatal cardiac events in patients with heart failure.
Methods of application: Betaxolol is ingested orally alone or with other medications for the management of heart failure.
Betaxolol is a selective beta-1 adrenergic receptor blocker primarily used in the management of hypertension and angina pectoris. It is also utilized in ophthalmology for the treatment of glaucoma, particularly primary open-angle glaucoma, due to its ability to reduce intraocular pressure. The compound is chemically classified as 2-propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, hydrochloride, with the molecular formula . Betaxolol exhibits a racemic mixture and is known for its cardioselectivity, meaning it preferentially blocks beta-1 receptors over beta-2 receptors, which are involved in bronchial and vascular smooth muscle responses.
Betaxolol demonstrates preferential antagonism of beta-1 adrenergic receptors, exhibiting cardioselectivity that distinguishes it from non-selective beta-adrenergic antagonists [1] [2]. Radioligand binding studies using cloned human beta-1 and beta-2 adrenergic receptors have established the quantitative selectivity profile of betaxolol. Smith and Teitler demonstrated that betaxolol exhibits an 8.9-fold selectivity for beta-1 receptors over beta-2 receptors, with dissociation constants (Ki) of 2.8 nanomolar for beta-1 receptors and 25 nanomolar for beta-2 receptors [3].
More comprehensive selectivity data from levobetaxolol studies reveal even higher selectivity ratios. The pharmacologically active S-enantiomer of betaxolol demonstrated a 43-fold selectivity for beta-1 receptors, with Ki values of 0.76 nanomolar for beta-1 receptors and 32.6 nanomolar for beta-2 receptors [4]. Comparative studies in bovine trachea and heart tissues showed that betaxolol possesses 2.2 to 2.7-fold higher beta-1 selectivity than atenolol, demonstrating superior receptor discrimination [2] [5].
The selectivity mechanism involves competitive antagonism at beta-1 adrenergic receptors without intrinsic sympathomimetic activity [1] [6]. Betaxolol selectively blocks catecholamine stimulation of beta-1 adrenergic receptors in cardiac muscle and vascular smooth muscle, while exhibiting minimal interference with beta-2 receptor-mediated responses in bronchial and peripheral vascular tissues [7]. This selectivity profile remains consistent across different tissue preparations and experimental models, confirming the reproducibility of betaxolol's receptor binding characteristics [2] [8].
Table 1 presents the comparative selectivity data from key binding studies:
| Study | β₁-receptor Ki (nM) | β₂-receptor Ki (nM) | β₁ selectivity ratio | Model system |
|---|---|---|---|---|
| Smith & Teitler (1999) | 2.8 | 25 | 8.9-fold | Cloned human receptors |
| Tsuchihashi et al. (1993) | Not specified | Not specified | 2.2-2.7-fold vs atenolol | Bovine trachea/heart |
| Liebelt-Borg et al. (2001) | 0.76 | 32.6 | 43-fold | Cloned human receptors |
Betaxolol reduces intraocular pressure through inhibition of aqueous humor production by the ciliary epithelium [1] [9] [10]. The mechanism involves blockade of beta-adrenergic receptors located in the ciliary processes, which normally mediate catecholamine-stimulated increases in aqueous humor formation [11] [12]. Beta-1 and beta-2 adrenergic receptors are present in equal proportions within the ciliary body, where they are positively coupled to adenylyl cyclase and cyclic adenosine monophosphate production [13] [11].
Fluorophotometric studies demonstrate that betaxolol suppresses aqueous humor flow by 32 ± 13 percent, with individual responses ranging from 7 to 51 percent reduction [10]. This suppression occurs without consistent effects on outflow resistance, indicating that the primary mechanism involves reduced aqueous humor production rather than enhanced drainage [10]. The drug achieves peak aqueous humor concentrations 5-6 hours after topical instillation, with measurable concentrations persisting for 48 hours [13].
Clinical studies confirm the intraocular pressure-lowering efficacy of betaxolol across various concentrations. Radius demonstrated significant intraocular pressure reduction with 0.125 percent betaxolol solution in a placebo-controlled trial involving 40 eyes [14]. Stewart and colleagues reported a mean intraocular pressure decrease of 3.8 ± 5 millimeters of mercury with 0.25 percent betaxolol solution [15]. Comprehensive reviews indicate that 0.5 percent betaxolol solution produces intraocular pressure reductions between 13 and 30 percent [16].
The concentration-response relationship for intraocular pressure reduction demonstrates dose-dependent efficacy, with higher concentrations producing greater pressure reductions while maintaining acceptable tolerability profiles [16]. Aqueous humor concentrations of 731 nanograms per milliliter were measured 2.4 hours after instillation of 0.5 percent betaxolol, confirming adequate tissue penetration for therapeutic effect [9].
Table 3 summarizes key intraocular pressure reduction studies:
| Study | Concentration | IOP reduction | Duration (weeks) | Study design |
|---|---|---|---|---|
| Radius (1983) | 0.125% | Significant reduction | 6 | Placebo-controlled |
| Stewart et al. (1986) | 0.25% | 3.8 ± 5 mmHg | 6 | Double-masked |
| Buckley et al. (1990) | 0.5% | 13-30% | Various | Review of studies |
Betaxolol exhibits excellent oral bioavailability of 89 ± 5 percent, indicating nearly complete absorption from the gastrointestinal tract with minimal first-pass hepatic extraction [17] [18]. Peak plasma concentrations occur between 2 and 4 hours after oral administration, with mean peak blood concentrations of 21.6 nanograms per milliliter (range 16.3 to 27.9 nanograms per milliliter) achieved following a single 10-milligram oral dose in healthy volunteers [18] [19].
The absorption profile demonstrates dose-proportional pharmacokinetics over the therapeutic range of 5 to 40 milligrams. Peak concentrations for 20-milligram and 40-milligram doses are 2 and 4 times higher than those for 10-milligram doses, respectively, confirming linear pharmacokinetics [20] [18]. The bioavailability remains unaffected by concomitant food or alcohol ingestion, indicating consistent absorption characteristics regardless of administration conditions [19].
Comparative bioavailability studies between oral and intravenous administration demonstrate equivalent systemic exposure after the initial absorption phase. From 2 to 48 hours after administration of 150 micrograms per kilogram, blood levels show no significant difference between oral and intravenous routes [17]. The absolute bioavailability calculation confirms the 89 percent value, with the area under the plasma concentration-time curve ratio indicating minimal first-pass metabolism [17].
The absorption process involves complete drug uptake from the gastrointestinal tract, with the small first-pass effect resulting from limited hepatic extraction during the initial circulation [19]. This high bioavailability contributes to betaxolol's therapeutic efficacy and allows for once-daily dosing regimens in clinical practice [21].
Betaxolol undergoes extensive hepatic metabolism, with the liver serving as the primary organ for drug biotransformation [20] [22] [23]. Following oral administration, greater than 80 percent of the administered dose is recovered in urine as betaxolol and its metabolites [20] [18]. Approximately 15 percent of the dose is excreted unchanged in urine, while the remaining 85 percent represents metabolites whose contribution to clinical effect is negligible [22] [18].
The hepatic metabolism of betaxolol produces predominantly inactive metabolites through oxidative pathways [24] [22]. The drug is extensively metabolized to substances that lack significant beta-adrenergic blocking activity, ensuring that therapeutic effects result primarily from the parent compound [25]. The metabolic clearance demonstrates consistency between normal volunteers and hypertensive patients, indicating predictable biotransformation across patient populations [22].
Renal excretion plays a secondary role in betaxolol elimination, with the kidneys primarily responsible for eliminating both unchanged drug and hepatic metabolites [20] [22]. The elimination half-life ranges from 14 to 22 hours across various studies in normal volunteers, with similar values observed during chronic dosing [20] [18]. This prolonged half-life enables once-daily dosing and contributes to sustained therapeutic effects [21].
In patients with hepatic disease, elimination half-life increases by approximately 33 percent, but clearance remains unchanged, resulting in minimal changes in area under the plasma concentration-time curve [20] [22]. Dosage adjustments are not routinely necessary in patients with hepatic impairment due to these compensatory changes [22]. However, patients with chronic renal failure undergoing dialysis show approximately doubled elimination half-life and area under the curve, indicating the need for reduced initial dosing in this population [20] [22].
Table 2 presents the key pharmacokinetic parameters:
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability (%) | 89 ± 5 | Warrington et al. (1980) |
| Peak plasma concentration (hours) | 2-4 | Multiple studies |
| Elimination half-life (hours) | 14-22 | Multiple studies |
| Volume of distribution (L/kg) | 4.9-8.8 | Novartis monograph |
| Protein binding (%) | 50 | FDA label |
| Renal excretion unchanged (%) | 15 | FDA label |
Betaxolol produces dose-dependent cardiovascular effects through selective beta-1 adrenergic receptor blockade in cardiac tissue [26] [27]. The drug significantly reduces heart rate both at rest and during exercise, with reductions ranging from 20 to 34 percent depending on dose and study population [28] [29]. Exercise heart rate demonstrates particular sensitivity to betaxolol, with maximum effects of 34.4 ± 2.2 percent reduction observed after 40-milligram doses [28] [29].
Cardiac output decreases following betaxolol administration due to the reduction in heart rate, while stroke volume typically remains unchanged or shows modest increases [26] [30]. In patients with atrial fibrillation, betaxolol reduces cardiac output by 15 percent during submaximal exercise, with stroke volume increasing from 88.0 ± 21 to 105.6 ± 19 milliliters per beat as a compensatory mechanism [30]. This hemodynamic profile reflects the drug's primary action on cardiac beta-1 receptors without significant negative inotropic effects [1] [6].
Blood pressure reduction represents a key therapeutic effect of betaxolol in hypertensive patients. Systolic and diastolic blood pressures decrease by approximately 15 millimeters of mercury in patients with mild to moderate hypertension [21]. The antihypertensive effect results from combined reductions in cardiac output and heart rate, with some studies suggesting additional direct vasodilatory actions on renal blood vessels [27].
Hemodynamic studies in spontaneously hypertensive rats demonstrate that betaxolol normalizes regional blood flow abnormalities in kidney, spleen, and gastrointestinal tract [27]. The drug increases renal blood flow, which may contribute to its antihypertensive efficacy through enhanced sodium excretion [27]. Total peripheral resistance shows variable responses, with some studies reporting increases due to reflex vasoconstriction, while others demonstrate decreases at lower doses [26] [27].
Long-term cardiovascular adaptations to betaxolol include sustained heart rate reduction and blood pressure control with preserved stroke volume [31] [32]. The drug maintains its cardiovascular effects throughout chronic administration, with steady-state plasma concentrations achieved after 5 to 7 days of once-daily dosing [18]. Exercise tolerance may be reduced, as demonstrated by 19 percent decreases in maximal oxygen uptake during betaxolol therapy [30].
Betaxolol demonstrates remarkable selectivity for ocular tissues following topical administration, achieving substantially higher concentrations in intraocular structures compared to systemic circulation [33] [34]. Tissue distribution studies in patients with glaucoma reveal preferential accumulation in anterior segment structures, with mean concentrations of 73,200 ± 89,600 nanograms per gram in iris tissue and 4,250 ± 3,020 nanograms per gram in ciliary body [33] [34].
Posterior segment penetration occurs despite the anterior route of administration, with mean betaxolol concentrations of 71.4 ± 41.8 nanograms per gram in retina and 31.2 ± 14.8 nanograms per gram in optic nerve head tissue [33] [34]. Choroidal concentrations reach 1,290 ± 1,170 nanograms per gram, indicating significant drug penetration through uveal tissues [33]. These tissue concentrations substantially exceed plasma levels of 0.59 ± 0.32 nanograms per milliliter, confirming local ocular accumulation [33].
Comparative studies in cynomolgus monkeys demonstrate higher betaxolol concentrations in treated versus untreated eyes, with mean differences of 121 nanograms per gram in retina and 130 nanograms per gram in optic nerve head [33]. This bilateral comparison confirms that topical betaxolol reaches posterior tissues through local absorption and distribution rather than systemic circulation [33].
The selectivity for ocular tissues enables therapeutic effects while minimizing systemic exposure. Aqueous humor concentrations demonstrate prolonged residence time, with measurable drug levels persisting for 48 hours after single-dose administration [13]. Beta-1 receptor occupancy in ocular tissues remains between 95 and 99 percent throughout the study period, while beta-2 receptor occupancy reaches 52 percent at 24 hours [13].
Retinal blood flow enhancement represents an additional pharmacodynamic effect specific to ocular tissues. Betaxolol increases retinal blood flow by 15 percent in eyes with ocular hypertension, contributing to improved perfusion pressure through combined intraocular pressure reduction and vascular effects [35]. Long-term treatment produces sustained improvements in ocular hemodynamics, with reduced resistivity indices in ophthalmic arteries and enhanced visual field parameters [32].
The neuroprotective properties of betaxolol extend beyond intraocular pressure reduction, involving direct effects on retinal ganglion cells [36] [37]. The drug suppresses voltage-activated calcium channels, sodium channels, and glutamate-induced excitotoxicity in retinal neurons, providing protection against ischemia-reperfusion injury [38] [36] [37]. These neuroprotective mechanisms contribute to the therapeutic profile specifically within ocular tissues.
Table 4 presents the ocular tissue distribution data:
| Tissue | Concentration (ng/g) | Reference |
|---|---|---|
| Iris | 73,200 ± 89,600 | Holló et al. (2006) |
| Ciliary body | 4,250 ± 3,020 | Holló et al. (2006) |
| Retina | 71.4 ± 41.8 | Holló et al. (2006) |
| Optic nerve head | 31.2 ± 14.8 | Holló et al. (2006) |
| Choroid | 1,290 ± 1,170 | Holló et al. (2006) |
| Plasma | 0.59 ± 0.32 (ng/mL) | Holló et al. (2006) |
Table 5 summarizes the cardiovascular effects:
| Parameter | Effect | Study population | Reference |
|---|---|---|---|
| Heart rate reduction (%) | 20-34% | Healthy volunteers | Balnave et al. (1981) |
| Systolic BP reduction (mmHg) | 15 | Hypertensive patients | Beresford & Heel (1986) |
| Cardiac output change (%) | Decreased 15% | Atrial fibrillation | Scholar USUHS |
| Exercise tolerance | Reduced (19% VO₂max) | Atrial fibrillation | Scholar USUHS |
| Peripheral resistance | Increased | Hypertensive rats | Shoji et al. (1992) |
Betaxolol demonstrates significant biological activity through its selective blockade of beta-1 adrenergic receptors. This action results in:
The compound is generally well-tolerated but can exhibit side effects such as bradycardia, fatigue, and hypotension, particularly at higher doses .
The synthesis of betaxolol involves several steps that typically include:
The specific synthetic pathways can vary based on the desired purity and yield but generally adhere to standard organic synthesis techniques.
Betaxolol has several clinical applications:
Additionally, its selectivity makes it a preferred option for patients with respiratory issues who may be contraindicated for non-selective beta-blockers.
Betaxolol may interact with various medications, particularly those affecting cardiovascular function. Notable interactions include:
Several compounds share structural or functional similarities with betaxolol. These include:
| Compound Name | Selectivity | Primary Use | Unique Features |
|---|---|---|---|
| Metoprolol | Beta-1 | Hypertension, Angina | More commonly used; higher incidence of side effects |
| Timolol | Non-selective | Glaucoma | Causes bronchospasm; less preferred for asthmatic patients |
| Atenolol | Beta-1 | Hypertension | Longer half-life; less lipophilic than betaxolol |
| Bisoprolol | Beta-1 | Hypertension | Greater selectivity; minimal side effects |
Betaxolol's unique profile lies in its selective action on beta-1 receptors without significant beta-2 blockade at therapeutic doses, making it safer for patients with respiratory conditions compared to non-selective agents like timolol . Its efficacy in ocular applications further distinguishes it from other beta-blockers.
Betaxolol possesses the molecular formula C18H29NO3 with a molecular weight of 307.43 daltons [1] [2] [4]. The complete chemical name is 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol [2]. The compound exhibits a complex molecular architecture featuring multiple functional groups that contribute to its pharmacological activity and physicochemical properties.
The betaxolol molecule incorporates several key functional groups arranged in a specific spatial configuration [1] [2] [3]:
The central core consists of a phenoxy group substituted at the para position with a 2-(cyclopropylmethoxy)ethyl chain [2]. This aromatic system forms the hydrophobic backbone of the molecule, providing structural rigidity and contributing to membrane binding characteristics.
The propanol side chain contains a secondary alcohol at the 2-position and a terminal isopropylamine group at the 3-position [1] [2]. This 2-hydroxy-3-(isopropylamino)propoxy moiety is characteristic of beta-adrenergic blocking agents and is essential for receptor binding activity [5].
The cyclopropylmethoxy substituent represents a unique structural feature that distinguishes betaxolol from other beta-blockers [2] [4]. This three-membered ring system introduces conformational constraints and contributes to the compound's selectivity profile.
The molecular architecture of betaxolol exhibits considerable conformational flexibility, particularly in the cyclopropylmethoxy fragment [6] [7]. Crystallographic studies have revealed that the cyclopropylmethoxy group can adopt multiple conformations in the solid state, with approximately 50% occupation of each major conformer [8] [7].
Natural Bond Orbital analysis demonstrates that the spatial orientation of the cyclopropylmethoxy fragment results from stabilizing interactions, particularly the overlap of oxygen lone pairs with antibonding orbitals of adjacent carbon-hydrogen bonds [7]. The cyclopropyl group experiences orbital destabilization through C-C bond orbital interactions with core orbitals of opposite atoms, with energies ranging from 20-29 kilojoules per mole [7].
The traditional synthesis of betaxolol involves a multi-step sequence commencing from para-hydroxyphenylethyl alcohol as the starting material [9] [10] [11]. The conventional approach requires seven synthetic steps, presenting challenges in terms of process complexity and overall efficiency [10].
The fundamental synthetic strategy involves the selective etherification of para-hydroxyphenylethyl alcohol with epichlorohydrin to generate the key intermediate 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane [10]. This intermediate undergoes subsequent alkylation with cyclopropylmethyl bromide, followed by ring opening with isopropylamine to afford the target compound [9] [11].
Recent developments have focused on optimizing the synthetic route for industrial scale production [9] [11]. The improved process eliminates the need for column chromatographic purification and achieves an overall yield of 37% with 99.8% purity [9].
The optimized synthesis commences with para-hydroxy phenyl ethanol as the starting material and employs a streamlined approach involving fewer process impurities [9] [11]. The condensation of cyclopropyl methyl bromide with a phenylethanol intermediate produces an oxirane intermediate, which subsequently reacts with isopropyl amine to generate the racemic betaxolol base [9].
Purification of the crude betaxolol base is accomplished through sorbate salt formation and crystallization, enabling achievement of International Conference on Harmonization guidelines and European Pharmacopoeia specification requirements without chromatographic intervention [9].
Chemoenzymatic approaches have emerged as attractive alternatives for producing enantiomerically pure betaxolol [12] [13]. The most successful strategy employs lipase B from Candida antarctica for kinetic resolution of racemic chlorohydrin intermediates [12] [13].
The chemoenzymatic route begins with 4-(2-hydroxyethyl)phenol and proceeds through the formation of racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol [12] [13]. This chlorohydrin undergoes stereoselective esterification with vinyl acetate catalyzed by Candida antarctica lipase B, yielding the R-chlorohydrin in 99% enantiomeric excess with 38% yield [12] [13].
The retained enantiomeric excess of the R-chlorohydrin enables subsequent amination with isopropylamine in methanol to produce S-betaxolol in 99% enantiomeric excess, albeit with a modest 9% overall yield [12] [13]. Optimization efforts are ongoing to improve the synthetic efficiency while maintaining the excellent stereoselectivity.
The exceptional enantioselectivity observed with Candida antarctica lipase B results from the enzyme's stereospecificity pocket configuration [12]. The enzyme preferentially accommodates the R-enantiomer of the chlorohydrin substrate, with the small chloromethyl group fitting optimally into the stereospecificity pocket limited by a tryptophan residue [12].
Molecular modeling studies suggest that the R-form represents the faster-reacting enantiomer due to optimal spatial arrangement within the enzyme active site [12]. The stereoselectivity relies on the precise positioning of functional groups relative to the catalytic serine residue and surrounding amino acid residues.
The incorporation of the cyclopropylmethoxy substituent requires specialized cyclopropanation techniques [14] [15]. Multiple approaches have been developed for introducing the cyclopropyl moiety, each presenting distinct advantages and limitations.
The Simmons-Smith cyclopropanation represents one classical approach, employing diiodomethane with zinc-copper couple to generate cyclopropane rings via metal carbenoid intermediates [14]. This method provides excellent stereocontrol but requires careful handling of reactive organometallic species.
Alternative approaches utilize haloform-based cyclopropanation, treating substrates with bromoform or chloroform in the presence of strong bases such as potassium tert-butoxide [14]. These reactions proceed through dihalocarbene intermediates and demonstrate good stereospecificity, with stereochemistry of the starting alkene preserved in the cyclopropane product.
Recent advances have introduced intramolecular cyclopropanation reactions for constructing fused cyclopropane systems [15]. These approaches employ unsaturated beta-keto esters in the presence of iodine, triethylamine, and Lewis acids such as magnesium perchlorate or ytterbium triflate [15].
The intramolecular cyclopropanation proceeds in a highly stereospecific manner with moderate to good yields, providing access to fused cyclopropane beta-keto esters that serve as versatile intermediates for natural product synthesis [15]. The reaction mechanism involves formation of iodocarbene species that undergo intramolecular addition to the pendant alkene.
Deprotection reactions play crucial roles in betaxolol synthesis, particularly for removing protective groups from phenolic hydroxyl functionalities [10] [16]. Traditional approaches require multi-step protection-deprotection sequences that complicate the overall synthetic scheme.
The development of selective etherification protocols has enabled direct reaction between para-hydroxyphenylethyl alcohol and epichlorohydrin without prior protection [10]. This approach exploits the acidity difference between phenolic and alcoholic hydroxyl groups, allowing selective reaction at the phenolic position in alkaline media.
The potassium carbonate-acetone system provides optimal conditions for selective phenolic etherification, avoiding the need for protecting group manipulations [10]. This streamlined approach significantly reduces synthetic complexity while maintaining excellent regioselectivity.
Single-crystal X-ray diffraction has provided comprehensive structural information for multiple polymorphic forms of betaxolol [17] [6] [8] [5]. The initial crystallographic characterization revealed that betaxolol crystallizes in the triclinic system with space group P-1 [6] [8].
The asymmetric unit contains one molecule of betaxolol exhibiting disorder in the cyclopropylmethoxy fragment [6] [8] [5]. This disorder has been modeled using two positions for the cyclopropyl atoms, with occupancy factors reflecting the relative populations of each conformer.
Geometrical parameters from X-ray diffraction studies indicate significant conformational differences between the two observed conformers [6] [7]. The cyclopropyl groups adopt approximately perpendicular orientations, contributing to the observed disorder and providing insights into the conformational flexibility of this molecular segment.
Detailed crystallographic analysis has revealed precise bond lengths, angles, and dihedral angles for betaxolol [6] [7]. The molecular geometry exhibits some distortion caused by crystal packing forces, particularly in the cyclopropyl region where orbital interactions influence the spatial arrangement.
The two molecular geometries identified by single-crystal X-ray diffraction have been validated through density functional theory calculations at the B3LYP/6-31G(d,p) level [6]. Both conformers retain their distinct characteristics upon geometry optimization, despite some dihedral relaxation during the computational process.
Natural Bond Orbital analysis of the electronic structure reveals that the different conformations observed in the solid state result from specific interactions involving oxygen lone pairs in the cyclopropylmethoxy fragment [6] [7]. These stabilizing interactions contribute to the energetic preference for particular conformational arrangements.
X-ray diffraction measurements have been performed using Oxford Diffraction Excalibur diffractometers with Mo-Kα radiation [5]. Variable temperature studies spanning 100 K to 300 K have provided insights into thermal behavior and structural stability across different temperature regimes.
The diffraction data collection strategies have employed rotation methods with appropriate exposure times and rotation ranges to ensure complete data coverage [18]. Careful attention to radiation damage has been essential, particularly for samples containing sensitive functional groups susceptible to X-ray induced degradation.
Crystal quality assessment has involved examination of reflection profiles, mosaicity measurements, and evaluation of systematic absences to confirm space group assignments [18]. The high-quality diffraction data has enabled precise determination of atomic positions and reliable modeling of disorder components.
Thermal analysis combined with X-ray diffraction has identified phase transitions in betaxolol at specific temperatures [6] [8]. A notable phase transition occurs at 67.49°C, corresponding to reorganization of the crystal lattice and changes in molecular packing arrangements [6].
The phase transition behavior reflects the dynamic nature of intermolecular interactions in the betaxolol crystal lattice [8] [5]. Different polymorphic forms exhibit distinct thermal stabilities, with some forms representing metastable phases that convert to more stable arrangements upon heating.
Variable temperature powder X-ray diffraction has complemented single-crystal studies by providing information about bulk phase behavior and transition kinetics [5]. These measurements have confirmed the existence of multiple polymorphic forms and characterized their interconversion pathways.
Multiple polymorphic forms of racemic betaxolol have been identified and characterized [17] [8] [5]. The first characterized form (BE_I) was obtained from methanol:water mixtures and represents the thermodynamically stable polymorph under ambient conditions [8] [5].
A second metastable polymorph (BEII) has been characterized using thermal analysis, spectroscopic methods, and powder X-ray diffraction [8] [5]. This form exhibits a monotropic relationship with BEI, where BE_II represents the metastable phase that converts irreversibly to the stable form upon heating.
Speculation regarding a third intermediate metastable phase (BE_III) suggests the existence of additional polymorphic complexity [8] [5]. This proposed form may represent a low-ordered intermediate phase involved in the transformation between other polymorphic forms.
A fourth polymorphic form (BE_IV) has been isolated and structurally characterized, crystallizing in the monoclinic system with space group I2/a [17] [5]. This form exhibits different molecular conformations and crystal packing arrangements compared to the initial polymorph.
The polymorphic forms of betaxolol exhibit significant differences in molecular conformation, particularly in the 2-hydroxy-3-(isopropylamino)-propoxy chain region [17] [5]. These conformational variations contribute to distinct crystal packing arrangements and hydrogen bonding patterns.
In polymorph BE_I, alternating hydrogen bond patterns involve both hydroxyl donors and acceptors, creating complex three-dimensional networks [17] [5]. The hydrogen bonding scheme includes R2,2(10) motifs involving both alcohol and amine functionalities.
Polymorph BEIV demonstrates different hydrogen bonding patterns, with zig-zag chains of alternating R and S molecules extending along specific crystallographic directions [17] [5]. The different rotational isomer found in BEIV represents a novel conformational arrangement not previously observed in related beta-blocker structures.
The formation of specific polymorphic forms depends critically on crystallization conditions, including solvent composition, temperature, and evaporation rate [5]. Slow evaporation at reduced temperatures (3-4°C) favors formation of the metastable BEIV polymorph, while faster evaporation at room temperature produces the stable BEI form [5].
The elusive nature of certain polymorphic forms presents challenges for reproducible preparation and characterization [5]. Multiple attempts to reproduce crystallization conditions for BEIV have often resulted in formation of the thermodynamically stable BEI polymorph instead.
Solvent choice significantly influences polymorphic outcome, with methanol:water mixtures providing optimal conditions for several forms [5]. The specific volume ratios and evaporation kinetics control the nucleation and growth processes that determine the final polymorphic form obtained.
Differential scanning calorimetry has revealed distinct thermal signatures for different polymorphic forms [8] [19]. The stable polymorph BEI exhibits a melting point of 69°C, while the metastable BEII form melts at 33°C, reflecting significant differences in lattice stability [8].
Thermal analysis indicates a two-step crystallization process during heating of certain forms, suggesting the involvement of intermediate phases or partial melting phenomena [8]. These observations support the hypothesis of complex polymorphic relationships involving multiple transition pathways.
The degree of disorder observed in betaxolol polymorphs contributes to their thermal behavior and transformation characteristics [8] [5]. Disordered regions may facilitate polymorphic transitions by providing conformational flexibility during structural rearrangements.
Betaxolol contains a single stereogenic center at the 2-propanol position, resulting in the existence of R and S enantiomers [20] [21]. The pharmaceutical preparations typically contain racemic mixtures of both enantiomers, although individual enantiomers exhibit different pharmacological activities.
The stereochemical configuration significantly influences the biological activity and pharmacokinetic properties of betaxolol enantiomers [20] [21]. S-betaxolol generally demonstrates greater beta-1 selectivity and potency compared to the R-enantiomer, motivating development of enantioselective synthetic approaches.
Crystal structures of racemic betaxolol reveal that both enantiomers coexist in the asymmetric unit or related positions within the crystal lattice [17] [5]. The hydrogen bonding patterns often involve alternating R and S molecules, creating chains or networks that incorporate both stereoisomers.
The stereochemical integrity of betaxolol remains stable under normal synthetic and storage conditions [20]. The absence of readily epimerizable functional groups adjacent to the stereogenic center ensures retention of stereochemical purity throughout synthetic manipulations.
Thermal stability studies have demonstrated that betaxolol enantiomers maintain their configurational integrity at elevated temperatures for extended periods [20]. Samples remain stable for at least seven days at 70°C without detectable racemization or stereochemical degradation.
The robust stereochemical stability facilitates development of enantioselective synthetic routes and enables preparation of enantiomerically pure materials for biological evaluation [20] [21]. This stability also supports pharmaceutical formulation and storage requirements.
High-performance liquid chromatography using chiral stationary phases has been developed for separation and quantification of betaxolol enantiomers [20]. Teicoplanin macrocyclic antibiotic chiral stationary phases (Chirobiotic T) provide baseline resolution with fluorescence detection at excitation/emission wavelengths of 275/305 nanometers [20].
The polar ionic mobile phase consists of methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) and enables complete separation with retention times of 11.3 and 12.6 minutes for S- and R-betaxolol, respectively [20]. Linear response extends over the range of 10-500 nanograms per milliliter with detection limits of 5 nanograms per milliliter.
Alternative chiral separation methods employ cellulose-based chiral stationary phases with normal-phase solvent systems [20]. These approaches provide complementary selectivity and enable method development flexibility for different analytical requirements.
Jacobsen's hydrolytic kinetic resolution represents a powerful approach for obtaining enantiomerically pure betaxolol [21] [22]. This method employs chiral cobalt-salen catalysts to achieve stereoselective hydrolysis of racemic epoxide intermediates [21] [22].
The kinetic resolution process utilizes racemic 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane as the substrate, with Jacobsen catalyst (R,R)-salen Co(III)OAc catalyzing stereoselective ring opening with water in isopropanol [22]. The resolution provides access to enantiomerically enriched epoxide intermediates that serve as precursors for both betaxolol enantiomers.
Optimization of reaction conditions, including catalyst loading, water equivalents, and temperature, enables achievement of high enantiomeric excesses while maintaining practical reaction rates [21] [22]. The methodology has been successfully applied to multi-gram scale preparations with consistent stereochemical outcomes.
Enantiomeric excess measurements employ chiral chromatographic analysis with validated methodology [20] [13]. The analytical procedures demonstrate excellent precision and accuracy, with relative standard deviations typically below 2% for both enantiomers.
Recovery studies from pharmaceutical formulations demonstrate that the analytical methods provide reliable quantification in the presence of excipients and formulation components [20]. Benzalkonium chloride and other preservatives do not interfere with enantiomeric determinations, confirming method specificity.
The validated analytical approaches support process development and quality control for enantioselective synthetic routes [20] [13]. These methods enable monitoring of stereochemical purity throughout synthetic sequences and during stability studies.
The preparation of chiral epichlorohydrin represents a key strategy for accessing enantiomerically pure betaxolol [23] [24]. Enzymatic approaches offer advantages in terms of selectivity and environmental compatibility compared to traditional chemical resolution methods.
Haloalcohol dehalogenase enzymes catalyze enantioselective biotransformation of prochiral 1,3-dichloro-2-propanol to produce chiral epichlorohydrin [23] [24]. This biocatalytic approach provides access to either enantiomer depending on the specific enzyme employed and reaction conditions.
Two-step biocatalysis combining haloalcohol dehalogenase and epoxide hydrolase enables production of R-epichlorohydrin from 1,3-dichloro-2-propanol in two-phase systems [24]. The biphasic reaction conditions facilitate product extraction and enzyme recycling while maintaining high enantioselectivity.
Chemical resolution of racemic epichlorohydrin derivatives employs chiral auxiliaries or resolving agents to achieve enantiomeric separation [23]. These approaches often require stoichiometric quantities of chiral reagents and may involve multiple purification steps.
Asymmetric synthesis strategies utilize chiral starting materials or catalysts to directly access enantiomerically enriched epichlorohydrin derivatives [23]. These methods avoid the inherent 50% yield limitation of classical resolution approaches while providing high stereochemical control.
The development of efficient routes to chiral epichlorohydrin has broad implications for pharmaceutical synthesis, as this intermediate serves in the preparation of numerous biologically active compounds beyond betaxolol [23]. The methodologies developed for betaxolol synthesis contribute to a broader toolkit for chiral pharmaceutical synthesis.
The incorporation of chiral epichlorohydrin derivatives into betaxolol synthetic routes requires careful consideration of reaction conditions and stereochemical stability [12] [13]. The nucleophilic ring opening of chiral epoxides with isopropylamine must proceed with complete retention of configuration to preserve enantiomeric purity.
Reaction optimization studies have identified methanol as an optimal solvent for the amination reaction, providing good solvation of both reactants while maintaining stereochemical integrity [12] [13]. Temperature control and reaction time optimization ensure complete conversion while minimizing side reactions that could compromise enantiomeric purity.
Irritant;Health Hazard